molecular formula C14H24N6O2 B15216717 2-Imino-1-[8-(2-imino-4-oxoimidazolidin-1-yl)octyl]imidazolidin-4-one CAS No. 94109-91-8

2-Imino-1-[8-(2-imino-4-oxoimidazolidin-1-yl)octyl]imidazolidin-4-one

Cat. No.: B15216717
CAS No.: 94109-91-8
M. Wt: 308.38 g/mol
InChI Key: STMUEQIOHMKRDF-UHFFFAOYSA-N
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Description

1,1’-(OCTANE-1,8-DIYL)BIS[2-AMINO-1,5-DIHYDRO-4H-IMIDAZOL-4-ONE] is a complex organic compound characterized by its unique structure, which includes two imidazole rings connected by an octane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(OCTANE-1,8-DIYL)BIS[2-AMINO-1,5-DIHYDRO-4H-IMIDAZOL-4-ONE] typically involves the reaction of octane-1,8-diamine with 2-amino-1,5-dihydro-4H-imidazol-4-one under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain a high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1,1’-(OCTANE-1,8-DIYL)BIS[2-AMINO-1,5-DIHYDRO-4H-IMIDAZOL-4-ONE] undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the imidazole rings, leading to different structural forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives with different functional groups, while substitution reactions can introduce alkyl or acyl groups into the compound.

Scientific Research Applications

1,1’-(OCTANE-1,8-DIYL)BIS[2-AMINO-1,5-DIHYDRO-4H-IMIDAZOL-4-ONE] has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1,1’-(OCTANE-1,8-DIYL)BIS[2-AMINO-1,5-DIHYDRO-4H-IMIDAZOL-4-ONE] involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 1,1’-(ETHANE-1,2-DIYL)BIS[2-AMINO-1,5-DIHYDRO-4H-IMIDAZOL-4-ONE]
  • 1,1’-(BUTANE-1,4-DIYL)BIS[2-AMINO-1,5-DIHYDRO-4H-IMIDAZOL-4-ONE]
  • 1,1’-(HEXANE-1,6-DIYL)BIS[2-AMINO-1,5-DIHYDRO-4H-IMIDAZOL-4-ONE]

Uniqueness

1,1’-(OCTANE-1,8-DIYL)BIS[2-AMINO-1,5-DIHYDRO-4H-IMIDAZOL-4-ONE] is unique due to its longer octane chain, which provides greater flexibility and potential for interaction with various molecular targets. This structural feature distinguishes it from similar compounds with shorter alkane chains, potentially leading to different biological and chemical properties.

Properties

CAS No.

94109-91-8

Molecular Formula

C14H24N6O2

Molecular Weight

308.38 g/mol

IUPAC Name

2-imino-1-[8-(2-imino-4-oxoimidazolidin-1-yl)octyl]imidazolidin-4-one

InChI

InChI=1S/C14H24N6O2/c15-13-17-11(21)9-19(13)7-5-3-1-2-4-6-8-20-10-12(22)18-14(20)16/h1-10H2,(H2,15,17,21)(H2,16,18,22)

InChI Key

STMUEQIOHMKRDF-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC(=N)N1CCCCCCCCN2CC(=O)NC2=N

Origin of Product

United States

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